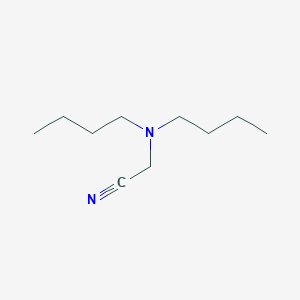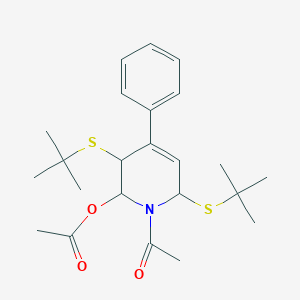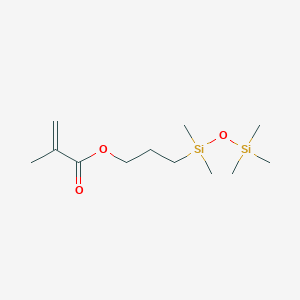
3-(Pentamethyldisiloxanyl)propyl methacrylate
Übersicht
Beschreibung
3-(Pentamethyldisiloxanyl)propyl methacrylate is a hydrophobic monomer . It has a molecular formula of C12H26O3Si2 . The molecule contains a total of 43 atoms, including 26 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .
Synthesis Analysis
A synthetic approach for preparing block copolymers consisting of both a [3- (methacryloxy)propyl]pentamethyldisiloxane (SiMA) block and tert-butyl methacrylate (t-BMA) block using group-transfer polymerization (GTP) was developed . The SiMA polymerizes slowly with oxyanion catalysis but at reasonable rates using bifluoride catalysis .Molecular Structure Analysis
The molecular structure of 3-(Pentamethyldisiloxanyl)propyl methacrylate consists of 43 atoms; 26 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms . The molecular weight is 274.50 g/mol .Chemical Reactions Analysis
The chemical treatment of 3-(Pentamethyldisiloxanyl)propyl methacrylate was examined using Fourier Transform Infrared Ray Spectroscopy (FTIR) .Physical And Chemical Properties Analysis
The molecular weight of 3-(Pentamethyldisiloxanyl)propyl methacrylate is 274.50 g/mol . It has 0 Hydrogen Bond Donor Count and 3 Hydrogen Bond Acceptor Count . The rotatable bond count is 8 . The exact mass and monoisotopic mass are 274.14204776 g/mol .Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography (HPLC)
This compound is utilized in HPLC methods for the separation and analysis of mixtures. The reverse phase (RP) HPLC method with simple conditions involving acetonitrile, water, and phosphoric acid can analyze 3-(Pentamethyldisiloxanyl)propyl methacrylate . This technique is scalable and can be used for isolating impurities in preparative separations, making it suitable for pharmacokinetics studies.
Biomedical Applications
In the biomedical field, this compound is part of the synthesis of hydrogels and xerogels, which are crucial for contact lenses and other medical devices . The copolymers formed with this compound exhibit properties like increased transparency and improved mechanical strength, essential for biocompatible materials.
Material Science
3-(Pentamethyldisiloxanyl)propyl methacrylate is used to modify bacterial cellulose nanofibers, enhancing their properties for use in 3D printable materials . This modification results in a polysiloxane shell on the surface of cellulose, preserving its nanofibrous morphology and improving its mechanical properties.
Industrial Applications
In industrial settings, this compound serves as a monomer and coupling agent in polymerization reactions to produce polymer films with improved mechanical properties and adhesion to various substrates . It’s particularly valuable in creating coatings and adhesives that require durability and stability.
Environmental Technology
The compound’s role in environmental technology is not directly stated, but its involvement in analytical methods like HPLC suggests its use in environmental monitoring and testing for contaminants .
Analytical Chemistry
Analytically, 3-(Pentamethyldisiloxanyl)propyl methacrylate is significant in developing methods for the analysis of complex chemical mixtures . Its properties allow for precise measurements and identification of substances within a sample, which is fundamental in quality control and research.
Polymer Technology
It’s a key ingredient in the synthesis of various polymers, especially in creating silicone-based materials that are flexible, durable, and resistant to extreme temperatures and environments .
Electronics
While specific applications in electronics are not detailed, the compound’s role in polymer technology suggests its use in producing insulating materials, adhesives, and coatings for electronic components .
Wirkmechanismus
Safety and Hazards
Personal protective equipment/face protection should be worn when handling 3-(Pentamethyldisiloxanyl)propyl methacrylate . Ensure adequate ventilation and avoid ingestion and inhalation . It should not get in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
The recent advancements of poly (methyl methacrylate) (PMMA) as a transparent flexible polymer material have been utilized in numerous areas of engineering and materials science . PMMA-based copolymers demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .
Eigenschaften
IUPAC Name |
3-[dimethyl(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBTXZPDTSKZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066322 | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentamethyldisiloxanyl)propyl methacrylate | |
CAS RN |
18151-85-4 | |
| Record name | (3-Methacryloxypropyl)pentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018151854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(1,1,3,3,3-pentamethyl-1-disiloxanyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Pentamethyldisiloxanyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pentamethyldisiloxanyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

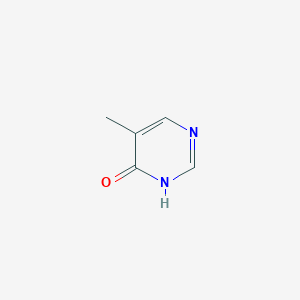
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)

![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
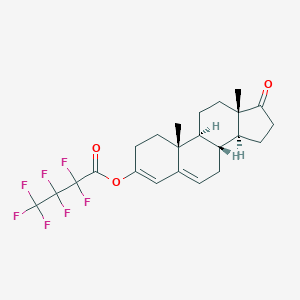
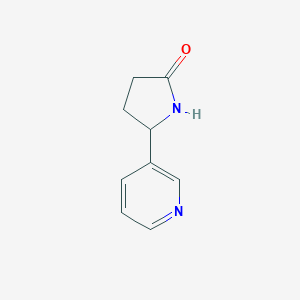
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)

